Propan-2-yl [(quinolin-8-yl)oxy]acetate
Description
Significance of Quinoline (B57606) and its Derivatives in Chemical and Medicinal Research
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. aksci.com This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. biosynth.commdpi.comresearchgate.net The versatility of the quinoline ring allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological activities. scirp.orgiosrjournals.org
Historically and currently, quinoline derivatives are central to the treatment of malaria, with famous examples including quinine (B1679958), chloroquine (B1663885), and mefloquine. aksci.commdpi.com Beyond their antimalarial properties, the quinoline nucleus is integral to drugs with diverse therapeutic applications. researchgate.net These include antibacterial agents (e.g., ciprofloxacin (B1669076) and other fluoroquinolones), anticancer drugs (e.g., camptothecin (B557342) and its analogues topotecan (B1662842) and irinotecan), and compounds with anti-inflammatory, anti-HIV, antifungal, and neuroprotective properties. scirp.orgresearchgate.netscbt.com The broad biological activity is due to the quinoline core's ability to be readily functionalized at various positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance its interaction with specific biological targets. aksci.comresearchgate.net The simple chemistry and ease of synthesis further contribute to its prominence in drug discovery and development. aksci.com
Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Chloroquine | Antimalarial |
| Mefloquine | Antimalarial, Anti-inflammatory |
| Ciprofloxacin | Antibacterial |
| Moxifloxacin | Antibacterial |
| Topotecan | Anticancer |
Overview of Quinolin-8-yloxyacetate Derivatives in Academic Context
Within the broad family of quinolines, derivatives functionalized at the 8-position with an oxygen-linked acetic acid moiety, known as quinolin-8-yloxyacetates, represent a significant area of study. The parent compound of this series is (quinolin-8-yloxy)acetic acid, which is derived from 8-hydroxyquinoline (B1678124) (also known as oxine). 8-Hydroxyquinoline itself is a well-known chelating agent, forming stable complexes with a variety of metal ions, a property that contributes to the biological activity of its derivatives. mdpi.com
The synthesis of quinolin-8-yloxyacetate derivatives typically involves the Williamson ether synthesis. This reaction is carried out by treating a substituted 8-hydroxyquinoline with an α-haloacetate, such as ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. scirp.org Researchers have successfully synthesized various esters, such as ethyl (quinolin-8-yloxy)acetate, using conventional heating, as well as more modern techniques like microwave and ultrasound irradiation, which can significantly reduce reaction times and improve yields.
These derivatives are often used as intermediates in the synthesis of more complex molecules. For instance, the ethyl or methyl esters can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide, a key building block for synthesizing compounds like 1,3,4-oxadiazoles, triazoles, and other heterocyclic systems with potential biological activities. mdpi.com The academic interest in these compounds stems from their potential as scaffolds for new therapeutic agents, leveraging the established biological importance of the 8-hydroxyquinoline core.
Research Landscape of Propan-2-yl [(quinolin-8-yl)oxy]acetate and its Analogues
Direct and extensive research specifically on this compound is limited in publicly available literature. However, its chemical nature and potential properties can be understood through the lens of its analogues, primarily the parent acid and the more commonly synthesized methyl and ethyl esters.
The synthesis of this compound would logically follow the established methods for its analogues. The primary route would be the esterification of (quinolin-8-yloxy)acetic acid with propan-2-ol (isopropyl alcohol) under acidic conditions. Alternatively, it could be synthesized via a Williamson ether synthesis by reacting 8-hydroxyquinoline with isopropyl chloroacetate.
The research landscape for this specific compound is largely predictive, based on the activities of related molecules. The isopropyl ester group, compared to a methyl or ethyl group, increases the lipophilicity of the molecule. This change can significantly impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially affecting its biological activity. For example, increased lipophilicity might enhance cell membrane permeability.
While no specific biological activities are documented for this compound, its analogues have been investigated. For instance, (5-chloro-quinolin-8-yloxy) acetic acid methyl ester has been synthesized and characterized as part of broader chemical studies. scirp.org The parent acid and its derivatives are recognized as having potential anti-inflammatory effects and are used as building blocks for compounds with antimicrobial properties. Therefore, it is plausible that this compound could serve as a precursor or a candidate molecule in screens for similar biological activities.
Table 2: Comparison of this compound and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Synthesis Route |
|---|---|---|---|
| (Quinolin-8-yloxy)acetic acid | C₁₁H₉NO₃ | 203.19 | Reaction of 8-hydroxyquinoline with chloroacetic acid |
| Methyl [(quinolin-8-yl)oxy]acetate | C₁₂H₁₁NO₃ | 217.22 | Esterification of the parent acid with methanol |
| Ethyl [(quinolin-8-yl)oxy]acetate | C₁₃H₁₃NO₃ | 231.25 | Williamson ether synthesis using 8-hydroxyquinoline and ethyl chloroacetate |
| This compound | C₁₄H₁₅NO₃ | 245.27 | Esterification of the parent acid with propan-2-ol (inferred) |
The study of this specific ester and other less common ester analogues remains an open area for chemical and pharmacological research, offering opportunities to explore how subtle changes in the ester functionality can modulate the biological profile of the quinolin-8-yloxyacetate scaffold.
Structure
3D Structure
Properties
CAS No. |
4298-84-4 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propan-2-yl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-13(16)9-17-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,10H,9H2,1-2H3 |
InChI Key |
LHDIJXHKGALZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Propan 2 Yl Quinolin 8 Yl Oxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
The ¹H NMR spectrum of Propan-2-yl [(quinolin-8-yl)oxy]acetate is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring, the methylene (B1212753) bridge, and the isopropyl ester group. Based on analyses of closely related compounds like (5-chloro-quinolin-8-yloxy) acetic acid, the aromatic region would display a series of multiplets for the six protons on the quinoline ring system (H-2 to H-7). scirp.org
The protons of the propan-2-yl (isopropyl) group are anticipated to appear in the upfield region. The methine proton (-CH) would present as a septet due to coupling with the six equivalent protons of the two methyl groups. Correspondingly, the six methyl protons (-CH₃) would appear as a doublet. The methylene protons (-OCH₂-) of the acetate (B1210297) linker are expected to produce a singlet in the midfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline H-2 | ~8.8 - 8.9 | Doublet of Doublets (dd) |
| Quinoline H-3 | ~7.4 - 7.5 | Doublet of Doublets (dd) |
| Quinoline H-4 | ~8.4 - 8.5 | Doublet of Doublets (dd) |
| Quinoline H-5 | ~7.5 - 7.6 | Multiplet (m) |
| Quinoline H-6 | ~7.1 - 7.2 | Multiplet (m) |
| Quinoline H-7 | ~7.4 - 7.5 | Doublet (d) |
| -OCH₂- | ~4.9 - 5.0 | Singlet (s) |
| -OCH(CH₃)₂ | ~5.0 - 5.1 | Septet (sept) |
| -OCH(CH₃)₂ | ~1.2 - 1.3 | Doublet (d) |
Note: Predicted values are based on analogous structures and general NMR principles.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. An additional signal in the downfield region corresponds to the carbonyl carbon (C=O) of the ester group. The methylene carbon (-OCH₂-) and the carbons of the isopropyl group (-CH and -CH₃) would appear in the upfield region. Spectroscopic data from related quinoline derivatives serve as a reliable reference for assigning the chemical shifts of the aromatic and acetate carbons. scirp.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 169 |
| Quinoline C-8 (C-O) | ~153 - 154 |
| Quinoline C-2 | ~149 - 150 |
| Quinoline C-4 | ~140 - 141 |
| Quinoline C-8a | ~139 - 140 |
| Quinoline C-5 | ~129 - 130 |
| Quinoline C-7 | ~126 - 127 |
| Quinoline C-3 | ~122 - 123 |
| Quinoline C-4a | ~121 - 122 |
| Quinoline C-6 | ~110 - 111 |
| -OCH(CH₃)₂ | ~68 - 69 |
| -OCH₂- | ~65 - 66 |
| -OCH(CH₃)₂ | ~21 - 22 |
Note: Predicted values are based on analogous structures and general NMR principles.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by vibrations originating from the quinoline nucleus and the ester side chain.
A prominent and strong absorption band in the IR spectrum is expected around 1760-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The quinoline ring gives rise to a series of complex bands, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the ether linkage and the ester group would appear in the 1300-1000 cm⁻¹ range. The out-of-plane C-H bending modes of the substituted aromatic ring are typically observed in the 900-700 cm⁻¹ region. scirp.org Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic system. scirp.org
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| C-H Stretching (Aromatic) | 3100 - 3000 | IR, Raman |
| C-H Stretching (Aliphatic) | 3000 - 2850 | IR, Raman |
| C=O Stretching (Ester) | 1760 - 1740 | IR |
| C=C / C=N Stretching (Quinoline) | 1600 - 1450 | IR, Raman |
| C-O Stretching (Ester & Ether) | 1300 - 1000 | IR |
| C-H Bending (Aromatic, out-of-plane) | 900 - 700 | IR |
Note: Frequencies are based on characteristic group vibrations and data from analogous structures. scirp.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₄H₁₅NO₃), the molecular weight is 245.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 245.
The fragmentation pattern would likely involve characteristic losses associated with the ester and quinoline moieties. Key fragmentation pathways would include:
Loss of the isopropyl group: Cleavage of the O-CH bond of the ester would result in a fragment corresponding to the loss of a propyl radical (•C₃H₇), leading to a significant peak.
Loss of the isopropoxy group: A peak corresponding to the loss of •OCH(CH₃)₂ could also be observed.
McLafferty rearrangement: If sterically feasible, a rearrangement could lead to the loss of propene (C₃H₆) and the formation of a quinolin-8-yloxyacetic acid radical cation.
Cleavage at the ether bond: Fragmentation at the C-O bond connecting the acetate group to the quinoline ring would yield a quinolin-8-yloxy radical (m/z 144) and a corresponding cation, or a quinolin-8-ol cation fragment.
Fragmentation of the quinoline ring: Further fragmentation would involve the characteristic breakdown of the quinoline nucleus itself.
X-ray Crystallography Studies of Related Quinoline-8-oxyacetate Structures
While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides valuable insight into the potential solid-state packing and intermolecular interactions.
X-ray diffraction studies on metal complexes of quinoline derivatives, such as bis[N-(quinolin-8-yl)benzamidato-κ(2)N,N']copper(II), reveal important structural features. nih.gov In such structures, the quinoline ring system is typically planar. The coordination of ligands often involves the nitrogen atom of the quinoline ring and an adjacent donor atom, leading to the formation of stable chelate rings. nih.gov
In the solid state, these molecules are often stabilized by intermolecular forces. Weak C-H···O interactions and van der Waals forces are common. researchgate.net A particularly significant interaction observed in many quinoline derivatives is π–π stacking, where the planar aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice. The specific substituents on the quinoline ring can influence the geometry and strength of these stacking interactions. These structural motifs, particularly the planarity of the quinoline system and the potential for various non-covalent interactions, are likely to be relevant to the crystalline form of this compound.
Intermolecular Interactions in the Solid State
Drawing a parallel with the crystal structure of Ethyl 2-(quinolin-8-yl)oxy]acetate monohydrate, we can predict the likely intermolecular forces at play. In the ethyl ester analog, the presence of a water molecule in the crystal lattice facilitates the formation of a robust hydrogen-bonding network. researchgate.net Specifically, the water molecule acts as a bridge, connecting adjacent molecules of the ester through O-H···O and O-H···N hydrogen bonds. researchgate.net
It is plausible that in a hydrated crystalline form of this compound, similar interactions would be observed. The quinoline nitrogen atom and the oxygen atoms of the acetate group are potential hydrogen bond acceptors.
Beyond classical hydrogen bonds, C-H···O interactions are also expected to contribute to the crystal packing. In the case of the ethyl analog, these interactions link molecules into chains. researchgate.net Given the presence of multiple C-H bonds in the propan-2-yl group and the quinoline ring of this compound, a complex network of such weak hydrogen bonds is likely to be a significant factor in its solid-state structure.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bonding (in hydrated form) | Water (O-H) | Quinoline (N), Acetate (O) | Formation of a stable, bridged network |
| C-H···O Interactions | Quinoline (C-H), Propan-2-yl (C-H) | Acetate (C=O), Ether (O) | Linking of molecules into chains or sheets |
| π-π Stacking | Quinoline Rings | Quinoline Rings | Contribution to crystal stability through aromatic interactions |
| Van der Waals Forces | All atoms | All atoms | General attractive forces contributing to overall cohesion |
Computational Spectroscopic Analysis (e.g., TD-DFT for Optical Properties)
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the electronic absorption spectra and other optical properties of organic molecules. nih.govmdpi.com For quinoline derivatives, TD-DFT calculations can provide valuable insights into the nature of electronic transitions, helping to interpret experimental UV-Vis spectra. researchgate.netrsc.org
A computational analysis of this compound using TD-DFT would typically involve the following steps:
Geometry Optimization: The first step is to obtain the ground-state optimized geometry of the molecule using a suitable DFT functional and basis set. nih.gov
Electronic Transition Calculations: Following optimization, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. mdpi.com These parameters correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.
Analysis of Molecular Orbitals: The nature of the electronic transitions can be understood by examining the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org For many quinoline derivatives, the low-energy transitions are often characterized as π → π* transitions localized on the quinoline ring system. scirp.org
Studies on related quinoline compounds have shown that TD-DFT can accurately predict their absorption spectra. researchgate.netrsc.org For instance, the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also important for accurate predictions in solution. researchgate.net
The analysis of the HOMO and LUMO energy levels can also provide information about the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. scirp.org
Table 2: Typical Parameters from a TD-DFT Analysis of a Quinoline Derivative
| Parameter | Description | Significance |
| Excitation Energy (eV) | The energy required to promote an electron from a lower to a higher energy level. | Corresponds to the position of an absorption band in the spectrum. |
| Wavelength (nm) | The wavelength of light absorbed during an electronic transition. | Directly comparable to experimental UV-Vis spectra. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. | Correlates with the intensity of an absorption band. |
| Involved Molecular Orbitals | The specific molecular orbitals between which the electron is excited (e.g., HOMO → LUMO). | Describes the nature of the electronic transition (e.g., π → π, n → π). |
While specific TD-DFT data for this compound is not available, the established methodologies for similar quinoline-based materials provide a robust framework for any future computational investigations into its optical properties. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations of Propan 2 Yl Quinolin 8 Yl Oxy Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict a molecule's geometry, energy, and reactivity. A theoretical DFT study on Propan-2-yl [(quinolin-8-yl)oxy]acetate would provide significant insights, but the specific calculated values are not present in available literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
FMO theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. However, specific energy values and orbital visualizations for this compound have not been published.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how molecules will interact. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An ESP map for this compound would highlight the electron-rich quinoline (B57606) nitrogen and ether/ester oxygen atoms, as well as any electron-deficient regions. No such specific map for this compound is available in the searched literature.
Conformational Analysis and Stability
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule by calculating the potential energy associated with bond rotations. For a flexible molecule like this compound, which has several rotatable bonds, this analysis would determine its preferred shape(s) in different environments. This information is crucial for understanding its biological activity and interactions. Specific studies detailing the stable conformers of this compound were not found.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.
Prediction of Binding Affinities and Modes
Computational docking studies are instrumental in predicting how this compound and related quinoline derivatives interact with protein targets at a molecular level. These in silico techniques estimate the binding affinity and predict the most likely binding conformation of a ligand within a protein's active site.
Research on various quinoline derivatives has demonstrated their potential to bind to a range of biological targets. For instance, molecular docking studies on quinoline-3-carboxamide (B1254982) derivatives have been conducted to assess their selectivity towards ATM kinase, a key enzyme in the DNA damage response pathway. mdpi.com Similarly, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a has been explored, with binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov
In another study, newly designed quinoline derivatives were docked with serine/threonine-protein kinase (STK10). The predicted binding affinities for a series of these compounds were found to be in the range of -5.1 to -7.9 kcal/mol, indicating potentially strong interactions with the target protein. mdpi.com Furthermore, investigations into quinoline derivatives as potential HIV reverse transcriptase (RT) inhibitors have shown promising docking scores, with some compounds exhibiting values as favorable as -10.67 kcal/mol. nih.gov
These studies typically involve preparing the protein structure (often from the Protein Data Bank) and the ligand, followed by running docking simulations using software like AutoDock Vina. The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex.
Interactive Table: Predicted Binding Affinities of Quinoline Derivatives
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quinoline-3-carboxamides | ATM Kinase | Data not specified | Hinge region of the kinase |
| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11 |
| Novel Quinoline Derivatives | STK10 (PDB: 6I2Y) | -5.1 to -7.9 | Not specified |
| Pyrimidine-substituted Quinolines | HIV Reverse Transcriptase | up to -10.67 | Not specified |
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding.
Analysis of Protein-Ligand Complex Dynamics
MD simulations on quinoline derivatives complexed with their target proteins have been used to validate docking results and provide deeper insights into the interaction dynamics. mdpi.comresearchgate.net A key metric in these simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.
For example, MD simulations were performed on a quinoline-3-carboxamide inhibitor with several DDR kinases to establish the stability of the interactions. mdpi.com In another study, MD simulations of a quinoline derivative (compound 5) with the SARS-CoV-2 main protease showed comparable stability to a reference drug complex, with a large number of intermolecular hydrogen bonds indicating a strong interaction. researchgate.net Similarly, simulations of quinoline derivatives as potential inhibitors for Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV) showed satisfactory RMSD, RMSF, and radius of gyration (RGyr) parameters, supporting the stability of the complexes. doi.org
Conformational Changes and Flexibility
MD simulations also allow for the analysis of the flexibility of different parts of the protein and the ligand through the Root Mean Square Fluctuation (RMSF). This can reveal which residues in the protein are most affected by the binding of the ligand and can highlight conformational changes that may be important for biological activity.
Studies on quinoline-based analogues as dual inhibitors of EGFR and VEGFR-2 have used MD simulations to confirm key residue interactions and identify new interaction sites. nih.gov These simulations, often run for tens or hundreds of nanoseconds, provide a detailed picture of the dynamic interplay between the ligand and the protein, helping to refine the understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline-8-oxyacetate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity.
Development of Predictive Models
For quinoline and its derivatives, various QSAR models have been developed to predict their activity against different biological targets. nih.govnih.gov These models are built using a training set of compounds with known activities. Different statistical methods, such as multiple linear regression, are employed to create an equation that can predict the activity of new, untested compounds. nih.gov
For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis resulted in a model with a high correlation coefficient (R² = 0.83), indicating good predictive power. nih.gov The descriptors in this model, such as van der Waals volume and electronegativity, suggested their importance for the anti-TB activity. Another QSAR study on 5,8-quinolinequinones investigated the relationship between molecular properties and anti-proliferative and anti-inflammatory activity, leading to a statistically significant model. researchgate.net
Correlation of Molecular Descriptors with Biological Mechanisms
The molecular descriptors used in QSAR models can provide insights into the mechanisms of biological action. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. By identifying which descriptors are most important for activity, researchers can infer the types of interactions that are crucial for the compound's effect.
In a 3D-QSAR study of pyrimido-isoquinolin-quinone derivatives with antibacterial activity, the models indicated that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their biological function. mdpi.com The findings suggested that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com Such insights are invaluable for the rational design of new, more potent derivatives of this compound.
Biological Activity Investigations and Mechanistic Insights for Quinoline 8 Oxyacetate Derivatives
Enzyme Inhibition Mechanisms
The ability of quinoline-8-oxyacetate derivatives to interact with and inhibit various enzymes is a key aspect of their therapeutic potential. These interactions are often highly specific, targeting enzymes that are crucial for the progression of diseases such as cancer and diabetes. The structural features of the quinoline (B57606) ring and the attached side chains play a critical role in determining the potency and selectivity of enzyme inhibition.
Inhibition of Kinases (e.g., Tyrosine Kinases, DHODH Kinase)
Quinoline derivatives are recognized for their potent inhibitory effects on a range of protein kinases, which are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.govresearchgate.net Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs. ijmphs.com
Research has shown that quinoline-based compounds can effectively target various kinases, including tyrosine kinases and dihydroorotate (B8406146) dehydrogenase (DHODH) kinase. arabjchem.org For instance, certain quinoline derivatives have demonstrated significant inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in several human malignancies. ijmphs.com The interaction of an 8-hydroxyquinoline-7-carboxylic acid moiety with key amino acid residues like Asp186 and Lys67 in the ATP-binding site of the kinase is believed to be responsible for this inhibition. ijmphs.com
The development of quinoline-based kinase inhibitors is an active area of research, with studies focusing on optimizing their potency and selectivity to minimize off-target effects. nih.gov
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.gov The inhibition of these enzymes leads to DNA damage and ultimately triggers cell death, making them a validated target for anticancer therapy. mdpi.com
Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.com For example, the novel quinoline derivative TAS-103 has been shown to inhibit both Topo I and Topo II with IC50 values of 2.0 µM and 6.5 µM, respectively. nih.gov This dual inhibition is achieved by stabilizing the enzyme-DNA cleavable complexes, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks. nih.gov Similarly, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated significant inhibition of topoisomerase IIα, with some compounds showing activity comparable to the established drug etoposide. mdpi.com
The ability of quinoline derivatives to intercalate into DNA and interfere with topoisomerase function underscores their potential as effective anticancer agents. ijmphs.com
Tubulin Polymerization Disruption
Tubulin is a protein that polymerizes to form microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.comnih.gov The disruption of tubulin polymerization is a well-established strategy in cancer chemotherapy, as it leads to cell cycle arrest and apoptosis. nih.govrsc.org
Quinoline derivatives have been extensively investigated as tubulin polymerization inhibitors, with many compounds showing potent antiproliferative activity. mdpi.comrsc.orgfrontiersin.org These compounds often act by binding to the colchicine (B1669291) binding site on tubulin, thereby preventing the assembly of microtubules. mdpi.comrsc.org For instance, a series of quinoline derivatives of combretastatin (B1194345) A-4, a known tubulin inhibitor, have demonstrated significant inhibition of tubulin polymerization with IC50 values in the low micromolar range. mdpi.com Some of these compounds were found to be more potent than combretastatin A-4 itself. mdpi.com
Mechanistic studies have confirmed that these quinoline derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells, consistent with their role as tubulin polymerization disruptors. mdpi.comrsc.org
Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com The inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, making it an effective strategy for managing type 2 diabetes. nih.gov
Several quinoline-based compounds, including derivatives of quinoline-8-oxyacetate, have been identified as potent inhibitors of both α-glucosidase and α-amylase. nih.govmdpi.com For example, a series of quinoline–1,3,4-oxadiazole conjugates showed low micromolar inhibition of α-glucosidase. nih.gov Kinetic studies have revealed that some of these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov
Similarly, certain quinoline- and isoindoline-integrated polycyclic compounds have demonstrated potent dual inhibition of both α-glucosidase and α-amylase, with some derivatives showing inhibitory activity comparable to the standard drug acarbose. mdpi.com The structure-activity relationship studies of these compounds provide valuable insights for the design of more effective antidiabetic agents. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Quinoline–1,3,4-oxadiazole conjugates | α-glucosidase | Low micromolar inhibition, non-competitive mechanism. | nih.gov |
| Quinoline- and isoindoline-integrated polycyclics | α-glucosidase and α-amylase | Potent dual inhibition, comparable to acarbose. | mdpi.com |
| Quinoline-based triazole hybrids | α-glucosidase and α-amylase | Effective inhibition, structure-activity relationships established. | nih.gov |
| Quinoline-piperazine derivatives | α-glucosidase | Uncompetitive inhibition mechanism identified. | doi.org |
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. unipi.it Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. unipi.it Therefore, the inhibition of aldose reductase is a promising therapeutic approach for preventing or treating these complications.
While direct studies on Propan-2-yl [(quinolin-8-yl)oxy]acetate are limited, related quinoline and quinazoline (B50416) derivatives have shown significant aldose reductase inhibitory activity. nih.govnih.gov For instance, a variety of 2,4-dioxoquinazolineacetic acids have demonstrated high in vitro activity with IC50 values in the range of 10⁻⁶ to 4 x 10⁻⁸ M. nih.gov These compounds are designed as hybrids of known aldose reductase inhibitors. nih.gov The structure-activity relationship data from these studies suggest the presence of a secondary hydrophobic pocket in the enzyme's active site that can be targeted for designing more potent inhibitors. nih.gov
Antimicrobial Mechanisms of Action
The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. researchgate.net Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the discovery of new antibiotics. nih.govrdd.edu.iq
Quinoline compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comrdd.edu.iq While the exact antibacterial target for many quinoline derivatives remains to be fully elucidated, some have been shown to target the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov Another well-established mechanism for some quinoline derivatives, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. researchgate.net
Recent studies have reported the development of facilely accessible quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.0 µg/mL against C. difficile, which is comparable to the standard antibiotic vancomycin. nih.gov The promising in vivo efficacy of these compounds highlights their potential as a new class of antibiotics to combat resistant bacterial infections. nih.gov
| Bacterial Strain | Compound Class | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Clostridium difficile | Quinoline derivatives | 1.0 | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Quinoline derivatives | Potent activity reported | nih.gov |
| Vancomycin-Resistant Enterococci faecalis (VRE) | Quinoline derivatives | Potent activity reported | nih.gov |
| Escherichia coli | Novel Quinolone derivatives | Zone of inhibition up to 33 mm | rdd.edu.iq |
| Staphylococcus aureus | Novel Quinolone derivatives | Zone of inhibition up to 47 mm | rdd.edu.iq |
Antibacterial Activity and Molecular Targets
Quinoline derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. rdd.edu.iqsemanticscholar.org Some derivatives have shown potent effects against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov The antibacterial mechanism of certain quinoline compounds is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. semanticscholar.orgresearchgate.net Molecular docking studies have suggested that these derivatives can bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death. researchgate.netrsc.org
One area of investigation has been the development of quinoline derivatives effective against Clostridium difficile, a significant cause of hospital-acquired diarrhea. nih.gov Certain synthesized quinoline compounds have exhibited potent activity against this bacterium, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin. nih.gov The proposed mechanism for some of these derivatives involves targeting the proton pump of adenosine triphosphate (ATP) synthase. nih.gov
Interactive Table: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Potential Molecular Target(s) |
|---|---|---|---|
| Various Quinoline Derivatives | Multidrug-resistant Gram-positive bacteria (MRSA, MRSE, VRE) | Potent activity, with MICs as low as 1.5 µg/mL | Not fully elucidated, potential for novel targets |
| Specific Quinoline Compound | Clostridium difficile | MIC of 1.0 µg/mL | Proton pump of ATP synthase |
| Quinolone-coupled hybrid 5d | Gram-positive and Gram-negative strains | MIC values of 0.125–8 µg/mL | LptA and Topoisomerase IV |
Antifungal Activity and Pathways
The antifungal potential of quinoline derivatives has been explored against various fungal pathogens, including those affecting both humans and plants. nih.govacs.org Studies have shown that certain derivatives exhibit selective action against dermatophytes and Candida species. nih.gov The mechanism of antifungal action for some quinoline derivatives is thought to involve the disruption of fungal cell membrane integrity. acs.org This can lead to increased membrane permeability and the leakage of essential cellular components, ultimately resulting in fungal cell death. acs.org
Research into novel quinoline analogs has identified compounds with significant activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgmdpi.com Some of these derivatives have demonstrated efficacy comparable or superior to commercial fungicides. acs.orgmdpi.com The structure-activity relationship studies suggest that specific substitutions on the quinoline ring are crucial for potent antifungal activity. acs.org
Interactive Table: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/EC50 | Proposed Pathway(s) |
|---|---|---|---|
| Quinoline derivative 5 | Dermatophytes | Geometric mean MIC of 19.14 µg/mL | Not specified |
| Quinoline 4-oxyacetate hydrazide derivative Ac12 | S. sclerotiorum, B. cinerea | EC50 of 0.52 µg/mL and 0.50 µg/mL, respectively | Disruption of cell membrane, increased permeability |
| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | Good activity at 50 µg/mL | Not specified |
Antimalarial Activity and Drug Resistance Mechanisms
Quinoline-based compounds have a long history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. nih.govnih.gov The core mechanism of action for many quinoline antimalarials, such as chloroquine (B1663885), involves the interference with heme detoxification in the malaria parasite, Plasmodium falciparum. scilit.comnih.gov The parasite digests hemoglobin in its food vacuole, releasing toxic heme. Quinoline drugs are thought to accumulate in the food vacuole and inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death. scilit.com
The emergence of drug-resistant strains of P. falciparum has necessitated the development of new quinoline derivatives. nih.govresearchgate.net Research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance mechanisms. nih.govymerdigital.com These mechanisms in the parasite can include mutations in transporter proteins, such as PfCRT (Plasmodium falciparum chloroquine resistance transporter), which reduce drug accumulation in the food vacuole. nih.gov Some newer quinoline derivatives are designed to evade these resistance mechanisms or have dual modes of action. nih.govnih.gov
Anticancer Mechanisms of Action
The anticancer properties of quinoline derivatives are a significant area of research, with various compounds demonstrating cytotoxicity against a range of cancer cell lines. nih.govnih.gov The mechanisms through which these compounds exert their anticancer effects are diverse and often multi-targeted. arabjchem.orgnih.gov
Induction of Apoptosis
A primary mechanism by which quinoline derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death. ekb.egnih.gov This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov Some quinoline derivatives have been shown to trigger apoptosis by activating intrinsic or extrinsic apoptotic pathways. nih.govmdpi.com For instance, certain compounds can induce the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway, leading to the activation of caspases and subsequent cell death. nih.gov The p53 tumor suppressor protein can also play a role in apoptosis induced by some quinoline derivatives. mdpi.com
Disruption of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. arabjchem.org Some quinoline derivatives have been found to inhibit these processes, thereby potentially limiting the spread of cancer. nih.gov The downregulation of specific proteins involved in cell adhesion and motility, such as lumican, has been implicated in the anti-migratory and anti-invasive effects of certain quinoline compounds. nih.gov By interfering with these critical steps in the metastatic cascade, these derivatives represent a promising avenue for the development of anti-metastatic agents. arabjchem.org
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. nih.gov Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. nih.gov Quinoline derivatives have been shown to cause cell cycle arrest at various phases, including G1, S, G2, and M phases. nih.govnih.gov For example, some compounds have been observed to induce a G2/M phase arrest, which can be accompanied by an increase in the levels of proteins that regulate this transition, such as cyclin B1. nih.govsigmaaldrich.com This arrest prevents the cell from entering mitosis and can ultimately lead to apoptosis. nih.gov
Effects on DNA Synthesis and Integrity
Quinoline derivatives have been noted for their interactions with DNA and their ability to influence DNA synthesis and integrity. Certain substituted quinolines have shown the ability to bind to DNA, a property that is often linked to their anticancer activity. biointerfaceresearch.com The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for DNA replication and maintenance, such as DNA gyrase and topoisomerase. researchgate.netresearchgate.net For instance, the insertion of specific heterocyclic structures at the C-2 position of the quinoline ring can enhance lipophilicity and DNA binding properties, which are desirable for anticancer agents. biointerfaceresearch.com By interfering with these essential enzymes, quinoline derivatives can disrupt the process of DNA replication and repair in rapidly proliferating cells, such as cancer cells, leading to cytotoxic effects. researchgate.net
Modulation of Nuclear Receptor Responsiveness
The ability of small molecules to modulate the activity of receptors is a cornerstone of pharmacology. While direct evidence for this compound modulating classical nuclear receptors is not extensively documented, related quinoline derivatives are known to interact with various receptor systems. For example, specific novel quinoline derivatives have been synthesized and shown to act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In one study, certain derivatives displayed selective affinity for the α7 subtype over the α4β2 subtype, acting as either agonists or antagonists. nih.gov This demonstrates the capacity of the quinoline scaffold to be tailored for specific receptor interactions. Nuclear receptors, a class of ligand-activated transcription factors, are modulated by a variety of small molecules that can stabilize specific conformations of the receptor's ligand-binding domain, thereby influencing gene expression. nih.govmdpi.com The structural versatility of quinoline derivatives suggests a potential for designing compounds that could selectively modulate the responsiveness of various nuclear receptors, although this remains an area for further investigation.
Antiviral Mechanisms of Action
Quinoline derivatives have demonstrated significant potential as antiviral agents, acting against a diverse range of viruses through various mechanisms. nih.gov
A primary antiviral mechanism of quinoline derivatives is the inhibition of viral replication. This can be achieved by targeting essential viral enzymes or processes. For example, in the context of coronaviruses like SARS-CoV-2, certain quinoline and quinazoline derivatives have been shown to potently inhibit the RNA-dependent RNA polymerase (RdRp), an enzyme critical for replicating the viral RNA genome. nih.gov By blocking RdRp, these compounds effectively halt the synthesis of new viral RNA, thus preventing the virus from multiplying. nih.govmalariaworld.org Other quinoline analogues, such as chloroquine, have been observed to interfere with the early stages of viral entry at a post-attachment stage. malariaworld.org Furthermore, treatment of SARS-CoV-2-infected cells with chloroquine resulted in the inability to detect viral RNA synthesis, highlighting its inhibitory effect on the replication cycle. malariaworld.org
Another critical target for antiviral drugs is the viral protease, an enzyme that cleaves viral polyproteins into functional proteins necessary for viral assembly and replication. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a highly conserved and essential enzyme, making it an attractive target for inhibitors. nih.goveuropeanreview.orgmdpi.com Numerous studies have focused on designing and synthesizing quinoline derivatives as inhibitors of SARS-CoV-2 Mpro. researchgate.netresearchgate.net These inhibitors typically work by binding to the active site of the protease, preventing it from processing the viral polyproteins and thereby disrupting the viral life cycle. nih.govresearchgate.net The development of potent and selective Mpro inhibitors is a key strategy in the search for effective COVID-19 therapeutics. nih.gov Some quinoline derivatives have also been investigated as inhibitors of other viral proteases, such as the papain-like protease (PLpro), and cysteine proteases found in various pathogens. researchgate.netnih.govnews-medical.net
| Compound/Derivative Class | Target Protease | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline Derivative 1 | Cruzain | 15 µM | researchgate.net |
| 4-aminoquinoline analogs | Cruzain and Rhodesain | 23 to 123 µM | nih.gov |
| IMB63-8G | SARS-CoV-2 Mpro | 14.75 ± 8.74 µM | europeanreview.org |
| Ebselen (a benzoselenazol-3-one with structural similarities) | SARS-CoV-2 Mpro | 0.67 µM | mdpi.com |
| Jun13296 (quinoline-based) | SARS-CoV-2 PLpro | Potent inhibitor | news-medical.net |
Other Mechanistic Biological Activities (e.g., Anti-inflammatory, Antioxidant)
Beyond their direct effects on pathogens and cellular machinery, quinoline derivatives possess other important biological activities, notably anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity: The quinoline scaffold is a core component of several molecules developed as anti-inflammatory agents. nih.govresearchgate.net Their mechanisms often involve the modulation of key inflammatory pathways. For example, certain quinoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov Others have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX) or to antagonize receptors involved in inflammatory signaling. nih.govresearchgate.net One study on a specific quinoline derivative showed it could reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding, which are central to the inflammatory response. nih.gov The anti-inflammatory effects of some derivatives are also linked to their ability to inhibit the release of enzymes like β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov
Antioxidant Activity: Many quinoline derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress—a condition implicated in numerous diseases. iau.irnih.gov The antioxidant mechanism can involve several pathways, including the direct scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov The structure of the quinoline derivative, including the type and position of substituents, plays a critical role in its antioxidant capacity. scielo.brmdpi.com For example, the presence of a hydroxyl group at position 8 is often associated with potent antioxidant and radical-scavenging activity. nih.govnih.gov These compounds can also exert their effects by chelating metal ions that catalyze the production of reactive oxygen species (ROS) or by modulating the activity of endogenous antioxidant systems. nih.govmdpi.com
Structure Activity Relationship Sar of Propan 2 Yl Quinolin 8 Yl Oxy Acetate and Its Analogues
Influence of the Propan-2-yl Ester Moiety on Biological Mechanisms
The propan-2-yl (isopropyl) ester moiety of the title compound plays a significant role in its pharmacokinetic and pharmacodynamic profile. Ester groups are frequently employed in medicinal chemistry to create prodrugs, which can enhance properties such as membrane permeability and oral bioavailability. The lipophilicity of the isopropyl group can facilitate the passage of the molecule across biological membranes. Once inside the target cell or organism, the ester is susceptible to hydrolysis by esterase enzymes, releasing the active carboxylic acid form of the drug.
The size and branching of the alkyl chain of the ester can influence the rate of this hydrolysis. For instance, a study on the stereoselective hydrolysis of propranolol (B1214883) ester prodrugs demonstrated that as the length of the alkyl chain increased, the ratio of hydrolysis rates for the different stereoisomers was altered in liver and intestine homogenates. nih.gov While not directly studying Propan-2-yl [(quinolin-8-yl)oxy]acetate, this suggests that the isopropyl group in the title compound likely confers a specific hydrolysis rate that could be optimized for desired therapeutic effect. Compared to a simple methyl or ethyl ester, the bulkier isopropyl group may offer a degree of steric hindrance that modulates its interaction with esterases, potentially leading to a more controlled and sustained release of the active compound.
Substituent Effects on the Quinoline (B57606) Ring at Various Positions (e.g., C-2, C-5, C-7)
Modifications to the quinoline ring at various positions can dramatically alter the biological activity of the resulting analogues. The electronic and steric properties of these substituents can influence target binding, selectivity, and pharmacokinetic properties.
C-2 Position: The C-2 position of the quinoline ring is a common site for modification. For instance, in a series of quinoline-based antibacterial agents, the introduction of an amino group at the C-2 position was found to enhance water solubility and antibacterial activity. nih.gov This suggests that introducing polar groups at this position could be a viable strategy for improving the pharmacological profile of this compound analogues.
C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions are also known to be critical for the activity of many quinoline derivatives. A study on quinoline-based hydroxyimidazolium hybrids as antimicrobial agents revealed that the nature and position of substituents on the quinoline ring had a significant impact on their antifungal and antibacterial activity. nih.gov For example, a methyl group at C-6 was found to be important for antimycobacterial effect, while a chlorine atom at C-7 was also shown to influence the activity. nih.gov Another study on quinoline-5-sulfonamides demonstrated that halogenated derivatives can exhibit significant biological activity. mdpi.com
| Compound | Substituent at C-2 | Substituent at C-5 | Substituent at C-7 | Hypothetical Antibacterial Activity (MIC, µg/mL) |
| 1 | H | H | H | 16 |
| 2 | CH₃ | H | H | 8 |
| 3 | NH₂ | H | H | 4 |
| 4 | H | Cl | H | 8 |
| 5 | H | NO₂ | H | 32 |
| 6 | H | H | Cl | 4 |
| 7 | H | H | OCH₃ | 16 |
This table is for illustrative purposes only and is based on general SAR trends for quinoline derivatives.
Role of the Quinoline-8-oxyacetate Scaffold in Target Binding
The quinoline-8-oxyacetate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The quinoline ring system itself is a key pharmacophore found in a wide range of biologically active compounds, including natural products and synthetic drugs. nih.govnih.govrsc.orgresearchgate.net
The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of a target protein. Molecular docking studies on various quinoline derivatives have shown that these interactions are crucial for their biological activity. For example, in the design of quinoline derivatives as antibacterial agents, docking studies have been used to predict the binding modes of these compounds with enzymes such as DNA gyrase. researchgate.net
The 8-oxyacetate portion of the scaffold provides an additional point of interaction. The ether oxygen and the carbonyl group of the acetate (B1210297) moiety can act as hydrogen bond acceptors, further anchoring the molecule in the binding pocket of the target. The flexibility of the oxyacetate linker allows the quinoline ring and the ester group to adopt an optimal conformation for binding.
Stereochemical Considerations and their Impact on Biological Activity (if applicable)
While this compound itself is not chiral, the introduction of chiral centers through substitution on the quinoline ring or modification of the ester moiety could lead to stereoisomers with different biological activities. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on drug-target interactions.
For instance, a study on the stereoselective synthesis of chiral alkylidene cyclopentanols highlighted the importance of stereocontrol in achieving desired biological outcomes. acs.org In the context of quinoline derivatives, if a substituent introduced at a position such as C-2 or C-5 creates a chiral center, it is highly probable that the resulting enantiomers would exhibit different potencies and/or selectivities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the chiral environment of a biological target, such as an enzyme's active site, compared to its mirror image.
Correlation between Computational Descriptors and Observed Biological Mechanisms
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a molecule and its biological activity. nih.govijprajournal.com These studies use computational descriptors to quantify various physicochemical properties of molecules and correlate them with their observed biological effects.
For quinoline derivatives, a variety of descriptors have been shown to be important for their biological activity. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors can be important for understanding the reactivity of the molecule and its ability to participate in electrostatic interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. Steric factors are crucial for determining how well a molecule fits into the binding site of a target.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (logP). Hydrophobicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a target protein.
A hypothetical QSAR study on a series of this compound analogues might reveal the following correlations:
| Descriptor | Correlation with Antibacterial Activity | Interpretation |
| LogP | Positive | Increased lipophilicity may enhance membrane permeability. |
| Molecular Weight | Negative | Larger molecules may have difficulty entering the target site. |
| Dipole Moment | Positive | A higher dipole moment may indicate stronger electrostatic interactions with the target. |
| HOMO Energy | Negative | A lower HOMO energy may suggest a greater ability to donate electrons in a charge-transfer interaction. |
This table is for illustrative purposes only and represents potential outcomes of a QSAR study.
Rational Design Principles for Modulating Selectivity and Efficacy
Based on the SAR principles discussed above, several rational design strategies can be employed to modulate the selectivity and efficacy of this compound analogues.
Modification of the Ester Moiety: The propan-2-yl ester can be replaced with other alkyl or aryl esters to fine-tune the rate of hydrolysis and the physicochemical properties of the molecule. For example, introducing a more sterically hindered ester could slow down hydrolysis, leading to a longer duration of action. Conversely, a less hindered ester could result in a more rapid release of the active drug.
Substitution on the Quinoline Ring: The introduction of various substituents at strategic positions on the quinoline ring can be used to enhance target binding and selectivity. For example, adding a bulky hydrophobic group at a position that interacts with a hydrophobic pocket in the target could increase potency. Introducing a hydrogen bond donor or acceptor at a position that can interact with a specific amino acid residue in the target could improve selectivity.
Molecular Hybridization: The quinoline-8-oxyacetate scaffold can be combined with other pharmacophores known to have desirable biological activities. medcraveonline.com This approach, known as molecular hybridization, can lead to the development of new compounds with dual or synergistic modes of action.
Computational Modeling: In silico techniques such as molecular docking and QSAR can be used to guide the design of new analogues. researchgate.netnih.gov These methods can help to predict the binding affinity and biological activity of virtual compounds before they are synthesized, thus saving time and resources.
By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop new therapeutic agents with improved efficacy and selectivity.
Future Research Directions and Design Strategies for Quinoline 8 Yloxyacetate Derivatives
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of Propan-2-yl [(quinolin-8-yl)oxy]acetate and its analogues is fundamental for extensive biological evaluation. Current synthetic approaches for similar quinoline-8-yloxyacetate esters primarily rely on established methods such as the Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline (B1678124) with an appropriate haloacetate ester in the presence of a base. For instance, the synthesis of ethyl (quinolin-8-yl)oxy]acetate has been achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate (B1199739). researchgate.net A similar strategy can be employed for this compound by using isopropyl chloroacetate or bromoacetate (B1195939).
To overcome the limitations of conventional heating, which often requires long reaction times, modern energy-transfer technologies offer significant improvements. researchgate.net Microwave and ultrasound-assisted organic synthesis have emerged as efficient, clean, and rapid methods for producing quinoline (B57606) derivatives. researchgate.net These techniques can dramatically reduce reaction times while improving product yields and quality, making them highly attractive for creating libraries of this compound derivatives for screening purposes. researchgate.net Another facile one-pot synthesis approach involves the Williamson reaction followed by in-situ ester hydrolysis, which has proven effective for related bisquinoline systems and could be adapted for streamlined production. researchgate.net
| Methodology | Typical Conditions | Advantages | Potential Application for this compound |
|---|---|---|---|
| Conventional Heating | Reflux in a suitable solvent (e.g., acetone) for several hours. scirp.org | Well-established and widely used. | Standard synthesis by reacting 8-hydroxyquinoline with isopropyl chloroacetate. |
| Microwave Irradiation | Sealed vessel reaction for a few minutes. researchgate.net | Highly accelerated reaction rates, reduced reaction times, improved yields. researchgate.net | Rapid and efficient synthesis for library generation. |
| Ultrasound Irradiation | Sonication in a reaction vessel at ambient or slightly elevated temperature. researchgate.net | Enhanced reaction rates, often at lower temperatures than conventional methods. researchgate.net | Energy-efficient synthesis, particularly for heat-sensitive derivatives. |
| One-Pot Synthesis | Sequential addition of reagents without isolation of intermediates. researchgate.net | Operational simplicity, high yields, reduced waste and workup time. researchgate.net | Streamlined synthesis of derivatives requiring multi-step transformations. |
Advanced Computational Approaches for Rational Compound Design and Mechanism Prediction
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. mdpi.com For quinoline-based compounds, a variety of in-silico techniques can be employed to guide the design of this compound derivatives with enhanced potency and specificity. mdpi.com
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two primary computational strategies. mdpi.com SBDD relies on the three-dimensional structure of a biological target. Molecular docking, a key SBDD technique, can be used to predict the binding modes and affinities of quinoline-8-yloxyacetate derivatives within the active sites of target proteins. rsc.org This provides valuable insights into structure-activity relationships (SAR). rsc.org Molecular dynamics (MD) simulations can further refine these findings by assessing the stability of the ligand-protein complex over time. nih.gov
In the absence of a known target structure, LBDD methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can be utilized. nih.gov These methods build models that correlate the structural features of a series of compounds with their known biological activities, allowing for the prediction of activity for newly designed molecules. nih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out candidates with unfavorable pharmacokinetic profiles. mdpi.com
| Computational Technique | Description | Application in Designing Quinoline-8-yloxyacetate Derivatives |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. rsc.org | Identify key interactions with target enzymes (e.g., kinases, cholinesterases) and guide structural modifications to improve binding. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to study the stability of ligand-protein complexes. nih.gov | Validate docking results and assess the dynamic stability of the designed compound within the target's active site. |
| 3D-QSAR/CoMFA | Correlates the 3D structural and electrostatic properties of molecules with their biological activity. nih.gov | Develop predictive models to guide the design of new derivatives with enhanced potency based on an existing set of active compounds. |
| ADMET Prediction | In-silico modeling to predict pharmacokinetic and toxicity profiles. mdpi.com | Early-stage evaluation of drug-likeness, helping to prioritize compounds with favorable metabolic stability and safety profiles. |
Exploration of Polypharmacology and Multi-target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways, making single-target drugs less effective. nih.govacs.org The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has led to the development of Multi-Target Directed Ligands (MTDLs). mdpi.com The quinoline scaffold is a well-established framework for the design of MTDLs due to its wide range of pharmacological activities. nih.govrsc.org
Quinoline and 8-hydroxyquinoline derivatives have been successfully designed as MTDLs for Alzheimer's disease by simultaneously targeting cholinesterases, preventing amyloid-β (Aβ) aggregation, and chelating metal ions. mdpi.com In oncology, quinoline-based molecules have been developed as dual-target inhibitors of kinases such as EGFR and HER2, or as dual inhibitors of epigenetic targets like DNMT and HDAC. rsc.orgacs.org
Derivatives of this compound could be rationally designed as novel MTDLs. By incorporating additional pharmacophoric features onto the quinoline core or modifying the acetate (B1210297) moiety, it is possible to create hybrid molecules that modulate multiple disease-relevant targets. This strategy offers the potential for synergistic efficacy and a reduced likelihood of drug resistance. acs.org
| Disease Area | Potential Targets | Rationale for MTDL Approach |
|---|---|---|
| Cancer | EGFR, HER2, c-Met, VEGF Receptors, DNMT, HDAC. rsc.orgacs.orgnih.gov | Simultaneously inhibiting multiple signaling pathways or epigenetic regulators can lead to synergistic antitumor activity and overcome resistance. acs.org |
| Alzheimer's Disease | Cholinesterases (AChE, BuChE), Aβ aggregation, Metal ions (Cu, Zn, Fe). mdpi.com | Addressing the multifaceted pathology of AD by targeting cholinergic deficiency, amyloid plaques, and metal-induced oxidative stress. mdpi.com |
| Infectious Diseases | Bacterial DNA gyrase, Topoisomerase IV, Malarial parasite enzymes. rsc.org | Broad-spectrum activity or overcoming resistance mechanisms in pathogens. |
Investigating Synergistic Effects with other Bioactive Agents
Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for many diseases, including malaria and cancer. acs.orgresearchgate.net This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. researchgate.net The broad biological profile of quinoline derivatives makes them excellent candidates for investigation in combination therapies. nih.gov
For example, quinoline-based antimalarials are often used in combination with artemisinin (B1665778) derivatives to improve efficacy and delay the development of resistance. researchgate.net In cancer research, the combination of DNMT and HDAC inhibitors has been shown to produce robust synergistic antitumor effects. acs.org
Future research should explore the potential of this compound and its derivatives to act synergistically with existing therapeutic agents. Depending on the primary activity identified for this class of compounds, they could be combined with standard-of-care drugs to enhance efficacy, reduce required dosages, and mitigate side effects. Such studies are crucial for defining the therapeutic niche and maximizing the clinical potential of novel quinoline-8-yloxyacetate derivatives.
| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |
|---|---|---|
| Cancer | Standard chemotherapeutic drugs, Kinase inhibitors, Immunotherapies. | Targeting complementary pathways, overcoming drug resistance, or modulating the tumor microenvironment. Quinoline derivatives have shown the ability to induce apoptosis, which can complement cytotoxic drugs. orientjchem.org |
| Malaria | Artemisinin derivatives. researchgate.net | Different mechanisms of action and pharmacokinetic profiles can lead to faster parasite clearance and reduced risk of resistance. researchgate.net |
| Bacterial Infections | Beta-lactam antibiotics, Aminoglycosides. | Inhibiting different essential bacterial processes (e.g., cell wall synthesis and protein synthesis) can result in bactericidal synergism. The antimicrobial potential of quinolines is well-documented. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
